An In-Depth Technical Guide to 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one: A Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one: A Privileged Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrolo[1,2-a]pyrazin-1-one Core
The pyrrolo[1,2-a]pyrazine core is a nitrogen-containing fused heterocyclic system that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold."[1] Its inherent structural rigidity, coupled with the synthetic accessibility to introduce diverse functionalities, has established it as a valuable framework for the design of novel therapeutic agents. Compounds built upon this scaffold have demonstrated a broad spectrum of biological activities, underscoring its versatility in drug discovery. This guide provides a comprehensive technical overview of a key derivative, 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one, focusing on its chemical properties, synthesis, reactivity, and its pivotal role in the development of targeted therapies.
Physicochemical and Spectroscopic Profile
6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is a solid at room temperature and requires refrigerated storage to maintain its stability.[2]
Core Chemical Properties
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 1374684-64-6 | [3] |
| Molecular Formula | C₇H₇BrN₂O | [3] |
| Molecular Weight | 215.05 g/mol | [3] |
| Physical Form | Solid | [2] |
| Storage | Refrigerated | [2] |
While a specific melting point is not consistently reported across publicly available sources, related heterocyclic compounds with similar structures exhibit melting points in the range of 170-250 °C, often with decomposition.[4][5][6][7] The solubility of this compound is not extensively documented, but its structure suggests likely solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols, with limited solubility in water.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: The protons on the pyrrole ring are expected to appear as doublets or multiplets in the aromatic region (δ 6.0-8.0 ppm). The proton adjacent to the bromine atom will likely be shifted downfield.
-
Aliphatic Protons: The two methylene groups in the dihydropyrazine ring will give rise to signals in the aliphatic region (δ 3.0-5.0 ppm), likely as triplets or complex multiplets due to coupling with each other and adjacent protons.
-
NH Proton: A broad singlet corresponding to the amide proton is expected, the chemical shift of which can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon: A signal for the amide carbonyl carbon is anticipated in the downfield region of the spectrum (δ 160-180 ppm).
-
Aromatic Carbons: Signals for the carbons of the pyrrole ring will be in the aromatic region (δ 100-150 ppm). The carbon atom attached to the bromine will be significantly shifted.
-
Aliphatic Carbons: The two methylene carbons will resonate in the upfield region of the spectrum (δ 30-60 ppm).
Infrared (IR) Spectroscopy (Predicted):
-
N-H Stretch: A characteristic absorption band for the N-H stretching vibration of the amide is expected around 3200-3400 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (amide I band) stretching vibration will be present in the region of 1650-1700 cm⁻¹.
-
C-Br Stretch: An absorption in the fingerprint region (typically below 800 cm⁻¹) can be attributed to the C-Br stretching vibration.
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
While a specific, detailed synthesis for 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is not extensively documented in the public domain, a plausible and efficient synthetic route can be conceptualized based on established methodologies for the synthesis of related pyrrolo[1,2-a]pyrazinone scaffolds.[14][15] A likely approach involves the cyclization of a suitably substituted pyrrole precursor.
Figure 1: Proposed Synthetic Pathway. A plausible synthetic route to the target compound.
Conceptual Experimental Protocol:
-
Protection of Pyrrole Nitrogen: Starting with a commercially available pyrrole, such as 2,5-dibromopyrrole, the nitrogen atom would first be protected to prevent side reactions in subsequent steps. Common protecting groups for pyrroles include tosyl (Ts) or Boc (tert-butyloxycarbonyl).
-
Introduction of the Amide Side Chain: The protected pyrrole would then undergo a selective functionalization at the 2-position. This could be achieved through a variety of methods, such as formylation followed by oxidation and amidation, or direct acylation with a suitable reagent to introduce the N-(2-aminoethyl)acetamide moiety.
-
Intramolecular Cyclization: The final step would involve an intramolecular cyclization to form the pyrazinone ring. This is typically achieved under basic conditions, where the terminal amine of the side chain displaces the bromine atom at the 5-position of the pyrrole ring via a nucleophilic aromatic substitution.
Reactivity of the Bromo-Substituent: A Gateway to Molecular Diversity
The bromine atom at the 6-position of the pyrrolo[1,2-a]pyrazin-1-one core is a key functional handle that enables a wide range of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, which is of paramount importance in structure-activity relationship (SAR) studies during drug development.
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one, this reaction can be employed to introduce a variety of aryl, heteroaryl, or alkyl groups at the 6-position.
Figure 2: Suzuki-Miyaura Cross-Coupling Workflow. A general workflow for the Suzuki coupling reaction.
Detailed Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one (1.0 equiv), the desired boronic acid or boronic ester (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.10 equiv), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of the base.
-
Reaction Execution: Heat the reaction mixture to a temperature ranging from 80 to 110 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 6-substituted product.
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide array of primary and secondary amines at the 6-position of the pyrrolo[1,2-a]pyrazin-1-one scaffold.
Figure 3: Buchwald-Hartwig Amination Workflow. A general workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one (1.0 equiv), the desired primary or secondary amine (1.2-2.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., RuPhos, XPhos), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) (1.5-3.0 equiv) in a dry reaction vessel.
-
Solvent Addition: Add a dry, degassed aprotic solvent like toluene, dioxane, or tetrahydrofuran (THF).
-
Reaction Execution: Heat the mixture, typically between 80 and 120 °C, until the starting material is consumed as indicated by TLC or LC-MS analysis.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are then washed with brine, dried over a drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed in vacuo. The resulting crude material is purified by flash column chromatography to yield the pure 6-amino-substituted product.
Applications in Medicinal Chemistry and Drug Discovery
The pyrrolo[1,2-a]pyrazin-1-one scaffold is a cornerstone in the design of inhibitors for various protein targets implicated in diseases such as cancer. The ability to readily modify the core structure, particularly at the 6-position via the bromo-intermediate, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Inhibitors of PIM Kinases
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that are overexpressed in several human cancers and are associated with tumor cell proliferation and survival. The 3,4-dihydropyrrolo[1,2-a]pyrazin-1-one scaffold has been identified as a potent and selective core for the development of PIM kinase inhibitors.[16][17][18][19]
Structure-activity relationship (SAR) studies have revealed that substitution at the 6-position of the pyrrolopyrazinone ring is critical for potent PIM kinase inhibition. For instance, the introduction of specific aryl or heteroaryl groups through Suzuki coupling can lead to compounds with low nanomolar IC₅₀ values against PIM-1 and PIM-2.
| Compound ID (Reference) | R Group at 6-position | PIM-1 IC₅₀ (nM) | PIM-2 IC₅₀ (nM) |
| Example 1 | 4-Fluorophenyl | 50 | 75 |
| Example 2 | 3-Pyridyl | 25 | 40 |
| Example 3 | 2-Thienyl | 80 | 110 |
Note: The data in this table is illustrative and based on trends observed in the literature for analogous compounds.
Sources
- 1. acs.figshare.com [acs.figshare.com]
- 2. 6-bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one | 1374684-64-6 [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. NMR Info/Data — Hans Reich Collection — OrganicChemistryData.org [organicchemistrydata.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of 6H-pyrrolo[3′,4′:2,3][1,4]diazepino[6,7,1-hi]indole-8,10(7H,9H)-diones using 3-bromo-4-(indol-1-yl)maleimide scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Stereoselective synthesis of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as PIM kinase inhibitors inspired from marine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. You are being redirected... [nervianoms.com]
